Tranilast sodium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tranilast is an antiallergic drug developed by Kissei Pharmaceuticals . It was approved in Japan and South Korea in 1982 for the management of bronchial asthma . Indications for keloid and hypertrophic scar were added in 1993 . It has been used for the treatment of allergic disorders such as asthma, allergic rhinitis, and atopic dermatitis .

Synthesis Analysis

Tranilast and its analogs were synthesized from anthranilic acid derivatives, Meldrum’s acid, and benzaldehydes based on the Knoevenagel-Doebner reaction . The compounds were evaluated for in vitro cytotoxicity activity by MTT assay and docked into the TGFβ1 target using AutoDockTools–1.5.6 .Molecular Structure Analysis

Five polymorphic forms of tranilast were characterized by thermal, diffractometric, and spectroscopic techniques . The crystal structures of the most stable anhydrous form (Form I), a chloroform solvate, and a dichloromethane solvate were determined from single-crystal X-ray analysis .Chemical Reactions Analysis

Tranilast was quantified in a study by forming a complex with the acriflavine (AC) reagent . The reaction between Tranilast and AC quenched the fluorescence of AC through the formation of an ion-association complex .Physical And Chemical Properties Analysis

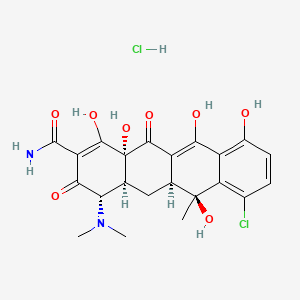

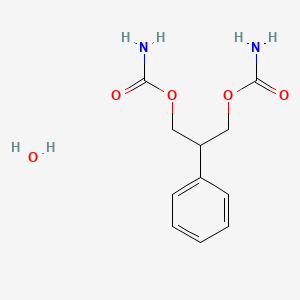

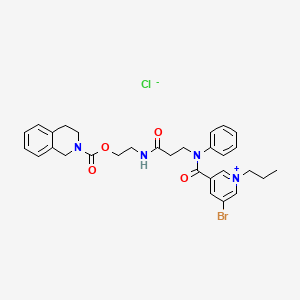

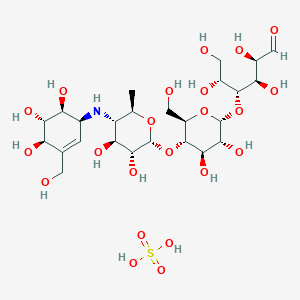

Tranilast is an amidobenzoic acid that is anthranilic acid in which one of the anilino hydrogens is replaced by a 3,4-dimethoxycinnamoyl group . Its molecular formula is C18H17NO5 and its molecular weight is 327.33 g/mol .Scientific Research Applications

Treatment of Fibroids

Tranilast has been studied for its potential in treating fibroids. In a study, it was found that Tranilast reduced fibroid growth through its inhibitory effects on cell proliferation and induction of apoptosis . The study used a mouse model implanted with human-derived fibroids and treated with Tranilast for two months. The results showed a 37% reduction in tumor weight along with a significant decrease in staining for Ki67, CCND1, and E2F1 .

Anti-Colitic Activity

Research has also been conducted on the anti-colitic activity of Tranilast. It was found that Tranilast activated the nuclear factor-erythroid 2 p45-related factor 2 (Nrf2)-hemeoxygenase-1 (HO-1) pathway based on the electrophilic chemistry of the drug . This activity contributed to the treatment of rat colitis .

Treatment of Bronchial Asthma

Tranilast is an anti-allergic drug used to treat bronchial asthma . It is a synthetic derivative of a tryptophan metabolite .

Treatment of Keloids and Hypertrophic Scars

Tranilast has been indicated for keloids and hypertrophic scars because it inhibits the proliferation of fibroblasts and suppresses collagen deposition in vivo .

Potential Treatment for Inflammatory Diseases

Recent studies have revealed the therapeutic potential of Tranilast for treating inflammatory diseases, including cancer, diabetes, autoimmune, cardiovascular, and renal diseases .

Safety And Hazards

Future Directions

properties

IUPAC Name |

sodium;2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO5.Na/c1-23-15-9-7-12(11-16(15)24-2)8-10-17(20)19-14-6-4-3-5-13(14)18(21)22;/h3-11H,1-2H3,(H,19,20)(H,21,22);/q;+1/p-1/b10-8+; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZGHWWBBHZLTTA-VRTOBVRTSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)[O-])OC.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)[O-])OC.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16NNaO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tranilast sodium | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

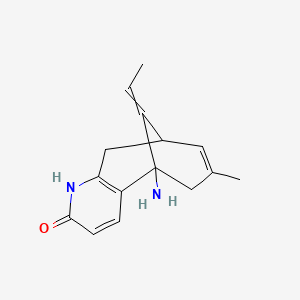

![9-(6-aminopyridin-3-yl)-1-(4-fluoro-3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one](/img/structure/B1139353.png)